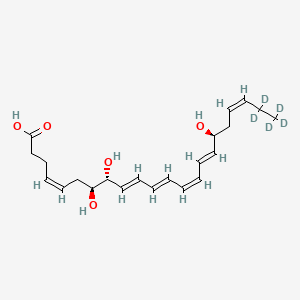

7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-21,21',22,22,22-d5docosahexaenoicacid

概要

説明

レゾルビンD1-d5 (RvD1-d5): は、レゾルビンD1 (RvD1) の重水素標識誘導体です。 RvD1は、急性炎症の解決段階において、ω-3 ドコサヘキサエン酸から生成される、炎症を解決する内因性メディエーターです 。その主な役割は、炎症を調節し、組織修復を促進することです。

作用機序

RvD1-d5のメカニズムは、特定の受容体と細胞内経路との相互作用を含みます。詳細な分子標的と経路は、現在も研究が進められています。

生化学分析

Biochemical Properties

Resolvin D1-d5 has been observed to trigger the process of inflammation resolution, thereby reinstating the homeostasis of the inflammatory response . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in the regulation of the inflammatory response . For instance, it has been shown to control downstream miR-30e-5p to increase Treg and reduce the differentiation of Th17, repairing the imbalance in the Treg/Th17 ratio .

Cellular Effects

Resolvin D1-d5 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to significantly inhibit the Th17 cells’ differentiation and proliferation . Moreover, it has been found to reduce TNF-α–mediated inflammation in macrophages and enhance phagocytosis of apoptotic cells by macrophages .

Molecular Mechanism

At the molecular level, Resolvin D1-d5 exerts its effects through various mechanisms. It has been shown to reduce inflammation by suppressing the Stat1-Cxcl10 signaling pathway in macrophages . Furthermore, it prevents hepatocyte death by alleviating ER stress-mediated apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Resolvin D1-d5 change over time. It has been observed that Resolvin D1-d5 treatment prevents the more pronounced anxious-like and reduced the depressive-like behaviors of experimental-T1DM animals and significantly improves the plasma glucose levels .

Dosage Effects in Animal Models

The effects of Resolvin D1-d5 vary with different dosages in animal models. For instance, in a mouse model of myocardial ischemia repefusuin (MI/R) injury, intravenous injection of Resolvin D1-d5 resulted in the enrichment of Resolvin D1-d5 in the injured area, which in turn promotes clearance of dead cells, production of specialized pro-resolving mediators (SPMs), and angiogenesis during injury repair, effectively improving cardiac function .

Metabolic Pathways

Resolvin D1-d5 is involved in various metabolic pathways. It is synthesized through the stereo-selective transformation of essential fatty acids, resulting in molecules dynamically modulated during inflammation and possessing strong immunoregulatory properties .

Subcellular Localization

It is known that Resolvin D1-d5 plays a key role in preventing bone resorption and other pathophysiological changes associated with arthritis .

準備方法

合成経路:

RvD1-d5の合成には、レゾルビンD1構造に重水素原子を組み込む必要があります。具体的な合成経路は広く記載されていませんが、重水素置換は、分子内の様々な位置で行うことができます。

工業生産:

RvD1-d5の工業規模の生産方法は、分析技術における内部標準としての専門的な使用のため、確立されていません。

化学反応の分析

RvD1-d5は脂質メディエーターであり、その化学的挙動は構造に影響されます。以下は、いくつかの重要な側面です。

反応: RvD1-d5は、酸化、還元、置換など、様々な反応を起こす可能性があります。その反応性に関する詳細な研究は限られています。

一般的な試薬と条件: RvD1-d5の反応における具体的な試薬と条件は、広く報告されていません。

主要な生成物: RvD1-d5の反応から生じる主要な生成物は、具体的な反応の種類と条件によって異なります。

科学的研究の応用

Applications in Scientific Research

Resolvin D1 has garnered significant attention in various fields of biomedical research due to its anti-inflammatory and pro-resolving properties. Below are notable applications based on recent findings:

Anti-inflammatory Effects

Resolvin D1 is known for its ability to reduce inflammation in various models of disease. Studies have shown that it can inhibit the migration of neutrophils to sites of inflammation and promote the clearance of apoptotic cells.

Neuroprotection

Research indicates that Resolvin D1 has neuroprotective properties. It can protect neurons from oxidative stress and apoptosis in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This effect is mediated through the modulation of inflammatory pathways and enhancement of neuronal survival signals.

Cardiovascular Health

Resolvin D1 plays a role in cardiovascular health by promoting the resolution of inflammation associated with atherosclerosis. It has been shown to reduce plaque formation and improve endothelial function.

Metabolic Disorders

Emerging evidence suggests that Resolvin D1 may be beneficial in metabolic disorders such as obesity and diabetes. It can enhance insulin sensitivity and reduce systemic inflammation associated with metabolic syndrome.

Case Study 1: Resolvin D1 in Neuroprotection

In a study published in Nature Communications, researchers demonstrated that treatment with Resolvin D1 significantly reduced neuroinflammation and improved cognitive function in mouse models of Alzheimer's disease. The compound was found to upregulate anti-inflammatory cytokines while downregulating pro-inflammatory mediators .

Case Study 2: Cardiovascular Benefits

A clinical trial reported in Circulation highlighted the effects of Resolvin D1 on patients with coronary artery disease. Participants receiving RvD1 showed reduced inflammatory markers and improved vascular function compared to a placebo group .

Case Study 3: Metabolic Effects

Research published in Diabetes explored the impact of Resolvin D1 on insulin sensitivity in obese mice. The study found that RvD1 administration led to decreased inflammation in adipose tissue and improved glucose tolerance .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of neutrophil migration | Reduced inflammation markers in various disease models |

| Neuroprotection | Modulation of oxidative stress | Enhanced neuronal survival and cognitive function in neurodegenerative models |

| Cardiovascular health | Resolution of atherosclerosis | Decreased plaque formation and improved endothelial function |

| Metabolic disorders | Enhancement of insulin sensitivity | Improved glucose tolerance and reduced systemic inflammation |

類似化合物との比較

RvD1-d5は、重水素標識されていることからユニークですが、多価不飽和脂肪酸から誘導されたレゾルビンというより広いファミリーに属しています。他の関連化合物には、RvD1(非重水素化)、RvD2、RvD3などがあります。

生物活性

7S,8R,17S-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid , commonly known as Resolvin D1 (RvD1) , is a bioactive lipid derived from docosahexaenoic acid (DHA), an omega-3 fatty acid. RvD1 plays a crucial role in resolving inflammation and promoting tissue repair. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

RvD1 exerts its effects through several mechanisms:

- Anti-inflammatory Properties : RvD1 significantly reduces inflammation by inhibiting pro-inflammatory cytokines and chemokines. It modulates the activity of immune cells like neutrophils and macrophages, promoting their resolution from inflamed tissues .

- Neuroprotective Effects : Research indicates that RvD1 can suppress inflammation-induced hyperexcitability in neurons, suggesting potential applications in neurodegenerative diseases .

- Regulation of Lipid Metabolism : RvD1 influences lipid metabolism by promoting the conversion of DHA into other specialized pro-resolving mediators (SPMs), thereby enhancing the resolution of inflammation .

Table 1: Biological Activities of Resolvin D1

Case Study 1: Inflammation Resolution in Adipose Tissue

A study investigated the effects of RvD1 on inflamed adipose tissue. The results demonstrated that RvD1 not only reduced local inflammation but also improved metabolic parameters in obesity-related conditions. The study highlighted the potential of RvD1 as a therapeutic agent for metabolic disorders associated with chronic inflammation .

Case Study 2: Neuroprotective Role in CNS Disorders

Another research focused on the neuroprotective effects of RvD1 in models of neuroinflammation. It was found that RvD1 administration significantly reduced markers of neuroinflammation and improved behavioral outcomes in mouse models of Alzheimer’s disease. This suggests that RvD1 could be a promising candidate for treating neurodegenerative diseases characterized by chronic inflammation .

特性

IUPAC Name |

(4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-21,21,22,22,22-pentadeuterio-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20+,21-/m0/s1/i1D3,2D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWTWACQMDFHJG-CLQVKFETSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@@H](\C=C\C=C/C=C/C=C/[C@H]([C@H](C/C=C\CCC(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。